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D1 protein, Leishmania

Cat. No.: B1176306
CAS No.: 148971-37-3
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Description

Contextualizing Leishmania and Leishmaniasis as a Research Focus

Leishmania is a genus of single-celled, flagellated protozoans transmitted to humans through the bite of infected female phlebotomine sandflies. The resulting disease, leishmaniasis, manifests in several forms, with visceral leishmaniasis (VL) being the most severe and often fatal if left untreated. ontosight.ainih.gov VL is a significant public health concern in various parts of the world, including Asia, Africa, and South America. ontosight.ai The parasite's life cycle involves adaptation to vastly different environments within the insect vector and the mammalian host, a process that necessitates a complex interplay of molecular factors for survival and proliferation. mdpi.combiorxiv.org The increasing incidence of drug resistance and the toxicity of current treatments underscore the urgent need for novel therapeutic targets and improved diagnostic tools. mdpi.comresearchgate.net Proteomic studies, which involve the large-scale analysis of proteins, have become instrumental in identifying key molecules and pathways essential for the parasite's biology and its interaction with the host. mdpi.combiorxiv.orgresearchgate.net

Overview of D1 Protein Designations and Their Significance in Leishmania Research

The designation "D1" in Leishmania research refers to several distinct proteins, each with a unique function critical to the parasite's life. This highlights the importance of precise identification when discussing these molecules. Key D1 proteins include:

Myo-inositol/H+ Symporter (MIT): This D1 protein is a vital transporter responsible for the uptake of myo-inositol, an essential precursor for the biosynthesis of abundant surface molecules like glycosylphosphatidylinositol (GPI) anchors and glycosyl inositol (B14025) phospholipids. elsevierpure.comnih.gov These molecules are crucial for the parasite's survival and interaction with the host. The transporter is an electrogenic symporter that utilizes a proton gradient to move myo-inositol across the parasite's plasma membrane. elsevierpure.com Studies have shown that specific amino acid residues, such as Aspartate 19 and Glutamate 121, are critical for its transport function. umt.edu

AT-hook DNA Binding Protein: Leishmania genomes, while generally GC-rich, contain AT-rich regions that are important for processes like transcription initiation. plos.org AT-hook proteins are a class of non-histone chromosomal proteins that bind to the minor groove of AT-rich DNA, playing a role in DNA replication, repair, and transcription. plos.orgresearchgate.netnih.gov In Leishmania, an AT-hook protein, orthologous to LmjF06.0720 in L. major, has been identified and characterized. plos.orgnih.gov This protein is located in the nucleus and is essential for the normal biology of the parasite. plos.orgnih.gov

Dynamin-1-Like Protein (LdoDLP1): This protein belongs to the dynamin-related protein family, which is involved in mediating membrane fusion and fission events, with a likely role in mitochondrial fission. nih.govbiorxiv.org Research has identified mutations in the gene encoding LdoDLP1 in Leishmania donovani lines that are resistant to a novel antileishmanial compound, TCMDC-143345. nih.govnih.gov This suggests that LdoDLP1 is involved in the mechanism of drug resistance and represents a potential therapeutic target. nih.govnih.gov

Serological Antigens: Certain proteins designated as D1 have been identified as potential serological markers for the diagnosis of visceral leishmaniasis. nih.govnih.gov For instance, the recombinant protein LdBPK_290860.1 (D1) has shown immunoreactivity with sera from humans, dogs, and mice infected with L. donovani and L. infantum. nih.govlstmed.ac.uk This makes it a candidate for the development of new diagnostic tests that could be more sensitive and specific than existing methods like the rK39-based rapid diagnostic tests. nih.govplos.org

Research Trajectory and Future Directions in D1 Protein Studies within Leishmania

The diverse functions of D1 proteins in Leishmania have established them as significant subjects of ongoing research. The trajectory of these studies is moving from initial identification and characterization towards a more in-depth understanding of their roles in parasite physiology and pathogenesis.

Future research will likely focus on several key areas:

Drug Target Validation: For D1 proteins like the myo-inositol symporter and the dynamin-1-like protein, further studies are needed to validate them as viable drug targets. nih.govacs.org This includes high-throughput screening for inhibitors and understanding the mechanisms of resistance. nih.gov The development of novel compounds targeting these proteins could lead to new and more effective antileishmanial drugs.

Diagnostic Test Development: The potential of serological D1 antigens as diagnostic markers needs to be further explored. nih.govmaastrichtuniversity.nl This involves large-scale validation studies in different geographical regions and patient populations to assess their sensitivity and specificity. nih.gov The development of chimeric proteins combining different antigenic regions may also improve diagnostic performance. plos.org

Understanding Fundamental Biology: The role of AT-hook D1 proteins in regulating gene expression and chromosome structure in Leishmania is an area that requires more investigation. plos.org Elucidating these fundamental biological processes could reveal new vulnerabilities in the parasite that can be exploited for therapeutic intervention.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics will provide a more holistic view of the function of D1 proteins within the complex network of parasite biology. mdpi.comresearchgate.net Computational modeling and molecular docking studies can further aid in understanding protein-protein interactions and in the design of specific inhibitors. parasite-journal.orgacs.org

Detailed Research Findings

D1 Protein DesignationOrganism(s)Key FunctionResearch Highlights
Myo-inositol/H+ Symporter (MIT) Leishmania donovaniNutrient transportEssential for uptake of myo-inositol, a precursor for vital surface molecules. elsevierpure.comnih.gov Functions as a proton-gradient driven symporter. elsevierpure.com Specific residues (Asp19, Glu121) are critical for its activity. umt.edu
AT-hook DNA Binding Protein Leishmania amazonensis, Leishmania majorDNA binding, gene regulationBinds to AT-rich DNA sequences, likely involved in replication and transcription. plos.orgnih.govnih.gov Nuclear localization and essential for parasite biology. plos.orgnih.gov
Dynamin-1-Like Protein (LdoDLP1) Leishmania donovaniMitochondrial dynamics, drug resistanceImplicated in mitochondrial fission. nih.govbiorxiv.org Mutations in this protein are associated with resistance to the antileishmanial compound TCMDC-143345. nih.govnih.gov
Serological Antigen (LdBPK_290860.1) Leishmania donovani, Leishmania infantumImmunoreactivityRecognized by antibodies in sera from infected humans, dogs, and mice. nih.govlstmed.ac.uk A promising candidate for new serodiagnostic tests for visceral leishmaniasis. nih.gov

Properties

CAS No.

148971-37-3

Molecular Formula

C5H5N3O

Synonyms

D1 protein, Leishmania

Origin of Product

United States

Molecular Identification and Genetic Organization of D1 Protein S in Leishmania

Discovery and Annotation of D1 Protein Orthologs in Leishmania Species

The initial discovery and subsequent annotation of D1 protein orthologs across various Leishmania species have been driven by advances in genomics and proteomics. These approaches allow for the large-scale screening and validation of potential gene products.

Computational Genomics and In Silico Screening for D1 Protein Candidates

The advent of whole-genome sequencing for several Leishmania species has enabled the use of computational genomics and in silico screening to identify potential protein-coding genes. acs.org The polymerase chain reaction was instrumental in the initial cloning of a novel transporter gene in Leishmania donovani, designated D1. nih.gov This gene was identified as encoding a member of a superfamily of membrane transporters. nih.gov

In silico approaches are foundational for identifying gene candidates before laboratory validation. plos.org Researchers utilize genomic databases like TriTrypDB to search for sequences with homology to known proteins or containing specific functional domains. lstmed.ac.ukparasite-journal.org For instance, genes encoding potential transporter proteins, such as D1, can be pinpointed by searching for characteristic transmembrane domains or sequence similarity to glucose transporter superfamilies. nih.gov Furthermore, computational tools can predict protein characteristics such as subcellular localization, the presence of signal peptides, or transmembrane regions, which helps in compiling lists of candidates for further study. lstmed.ac.uk In a notable study, a list of 93 cell surface and secreted proteins from L. donovani was compiled using data from published mass spectrometry analyses and in silico prediction tools, which included the protein designated D1 (LdBPK_290860.1). lstmed.ac.uknih.gov

Proteomic Approaches for D1 Protein Identification and Validation (e.g., Mass Spectrometry-Based Techniques)

Proteomic techniques, particularly those based on mass spectrometry (MS), are crucial for validating the expression of computationally predicted proteins and for their direct discovery. rki.de Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allow for the large-scale identification and quantification of proteins from a total cell lysate. rki.denih.govplos.org

The general workflow involves separating complex protein mixtures, often by gel electrophoresis or liquid chromatography, followed by enzymatic digestion into smaller peptides. These peptides are then analyzed by a mass spectrometer to determine their mass-to-charge ratio, and fragmentation patterns can reveal their amino acid sequence. rki.de This "fingerprint" is then matched against a protein database derived from genomic data to identify the parent protein. nih.gov

Through such methods, a recombinant protein panel for L. donovani was screened, confirming the immunoreactivity of the D1 protein, among others, in sera from infected humans, dogs, and mice. lstmed.ac.uknih.gov This not only validated the protein's expression but also highlighted its potential role in the host-parasite interaction. nih.gov The power of proteomics is demonstrated by its ability to identify thousands of proteins in a single experiment, providing a comprehensive snapshot of the parasite's proteome at different life stages. plos.org

Table 1: Proteomic Techniques for Leishmania Protein Identification

Technique Description Application in Leishmania Research
2D Gel Electrophoresis (2-DE) Separates proteins based on two properties: isoelectric point and molecular weight. Used in early proteomic studies to create proteome maps and identify differentially expressed protein spots between life stages. rki.denih.gov
MALDI-TOF MS A mass spectrometry technique where ions are formed by a laser and their time-of-flight to a detector is measured to determine mass. Used for rapid protein "fingerprinting" and identification of microorganisms, including Leishmania species. plos.orgresearchgate.net
LC-MS/MS A technique that couples the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. A high-throughput method for identifying and quantifying thousands of proteins in complex mixtures, such as total parasite lysates. plos.orgplos.org
Interactome Capture An approach using methods like UV cross-linking and oligo(dT) beads to isolate mRNA-binding proteins (RBPs) from live cells for MS analysis. Used to comprehensively identify the mRNA-interacting proteome in L. donovani amastigotes. plos.org

Genomic Architecture and Transcriptional Landscape of D1 Protein Encoding Genes

The genome of Leishmania is organized in a manner distinct from most eukaryotes, which profoundly influences the transcription and regulation of genes like that encoding the D1 protein.

Chromosomal Localization and Gene Arrangement in Leishmania Genomes

The Leishmania genome is partitioned into approximately 34 to 36 chromosomes, depending on the species. nih.govtums.ac.ir A defining feature is the arrangement of protein-coding genes into long, directional clusters known as polycistronic transcription units (PTUs). nih.govbiorxiv.org These clusters can contain dozens to hundreds of genes on the same DNA strand. tandfonline.com

Specific research on a transporter protein designated D1 in L. donovani revealed that its encoding gene is located on a different chromosome from two other related transporters, D2 and Pro-1, indicating a dispersed genomic arrangement for this particular transporter family. nih.gov In a different context, studies in L. mexicana identified a transcript referred to as D1 located immediately downstream of the PFR-2C gene, which encodes a component of the paraflagellar rod. purdue.edunih.gov This arrangement is typical of the dense gene clustering found in Leishmania chromosomes.

**Table 2: Genomic Location of D1 Protein Gene(s) in *Leishmania***

Gene/Transcript Leishmania Species Chromosomal Context Finding
D1 (transporter) L. donovani Specific chromosome Located on a different chromosome than the related transporter genes D2 and Pro-1. nih.gov
D1 (transcript) L. mexicana Downstream of PFR-2C gene Part of a polycistronic unit with the PFR-2C gene. purdue.edunih.gov

Polycistronic Transcription and Regulation of D1 Protein Gene Expression

In Leishmania, gene expression is primarily regulated post-transcriptionally, a consequence of its polycistronic transcription strategy. biorxiv.orgplos.org Individual genes largely lack their own promoters; instead, RNA polymerase II initiates transcription at undefined sites and transcribes long stretches of the chromosome. biorxiv.orgnih.govresearchgate.net The resulting polycistronic pre-mRNA is then processed into individual, mature mRNAs through two coupled reactions: trans-splicing and polyadenylation. nih.govresearchgate.net Trans-splicing adds a common 39-nucleotide spliced leader sequence to the 5' end of each mRNA. nih.gov

Regulation occurs not at the level of transcription initiation but through control of mRNA processing, stability, and translation. plos.org Evidence for this comes from studies on the L. mexicana PFR-2 locus, where the intergenic region separating the PFR-2C gene from the downstream D1 transcript contains cis-acting elements. purdue.edu These elements appear to coordinately regulate the expression of both the upstream and downstream transcripts, likely by influencing the efficiency of RNA processing. purdue.edu This highlights that while genes are transcribed together, their final mRNA abundance can be differentially controlled. nih.gov

Developmental Stage-Specific Expression Profiles of D1 Protein(s) (e.g., Promastigote vs. Amastigote)

Leishmania undergoes a complex life cycle, alternating between the flagellated promastigote form in the sandfly vector and the non-motile amastigote form inside mammalian host cells. nih.gov This transition involves significant changes in gene expression, with many proteins being stage-specifically regulated to adapt to these vastly different environments. nih.govnih.gov

Studies on the D1 protein have yielded varied results regarding its developmental regulation, likely reflecting the analysis of different "D1" proteins in different species.

The D1 transporter protein identified in L. donovani was found to be structurally distinct from other developmentally regulated transporters (D2 and Pro-1), and its expression was not regulated during the parasite life cycle, suggesting it is present in both promastigotes and amastigotes. nih.gov

Proteomic data for the immunoreactive D1 protein (LdBPK_290860.1) in L. donovani also suggest its presence in both the promastigote and amastigote stages. nih.gov

In contrast, the D1 transcript downstream of the PFR-2C gene in L. mexicana does exhibit developmental regulation, with its expression levels changing between life cycle stages. purdue.edu

These findings underscore that while the parasite proteome undergoes dramatic shifts during differentiation, some proteins may be constitutively expressed, while the regulation of others, even if similarly named, can be species- or context-dependent. nih.gov

**Table 3: Developmental Expression of D1 Protein(s) in *Leishmania***

Gene/Protein Leishmania Species Promastigote Expression Amastigote Expression Regulation Profile
D1 (transporter) L. donovani Present Present Not developmentally regulated. nih.gov
D1 (immunoreactive protein) L. donovani Present Present Detected in both life cycle stages via proteomics. nih.gov
D1 (transcript) L. mexicana Detected Detected Developmentally regulated (3.3-fold difference). purdue.edu

Compound and Protein Table

Name
D1 protein, Leishmania
D2 protein, Leishmania
Pro-1
PFR-2C
RNA polymerase II

A Non-Canonical "D1 Protein" in Leishmania Identified as a Putative Glucose Transporter

While the designation "D1 protein" is overwhelmingly associated with the Photosystem II complex in photosynthetic organisms, a distinct protein referred to as "D1" has been identified in the non-photosynthetic protozoan parasite, Leishmania. This particular protein is characterized as a membrane transporter, specifically a glucose-transporting protein, crucial for the parasite's survival and replication within its host. ontosight.aigrantome.commybiosource.com The study of this D1 protein and its role in glucose uptake offers valuable insights into developing targeted therapeutic strategies against Leishmania donovani, the causative agent of the severe disease visceral leishmaniasis. ontosight.ai

The cloning of the gene encoding this D1 protein in Leishmania donovani has paved the way for more detailed investigations into its structure, function, and potential as a drug target. ontosight.ai Given that Leishmania parasites are auxotrophic for heme and rely on salvaged glucose from their hosts for energy production, understanding the mechanisms of nutrient uptake is of paramount importance.

Genetic Manipulation and Functional Genomics of D1 Protein(s) in Leishmania

The study of gene function in Leishmania has been historically challenging due to its unique genetic makeup, including the organization of most genes into polycistronic transcription units and the prevalence of aneuploidy. frontiersin.orgmdpi.complos.org However, the development of advanced genetic tools has revolutionized functional genomics in these parasites.

Gene Knock-out and Overexpression Systems in Leishmania

Gene knockout and overexpression studies are fundamental techniques for elucidating the role of specific genes. nih.gov In Leishmania, these approaches have been successfully employed to investigate a variety of genes, including those involved in virulence and drug resistance. frontiersin.orgnih.govnih.gov For instance, the knockout of the tyrosine aminotransferase gene in L. donovani through homologous recombination resulted in arrested growth and disruption of redox homeostasis, highlighting the gene's essentiality for parasite survival. nih.govresearchgate.net Similarly, studies involving the overexpression of certain proteins have provided insights into their functions. nih.govresearchgate.net

While specific knockout or overexpression studies for the Leishmania "D1" glucose transporter are not extensively detailed in the currently available literature, the established methodologies are readily applicable. Such studies would be invaluable in definitively confirming its role in glucose uptake and assessing its importance for parasite viability, potentially validating it as a therapeutic target.

CRISPR-Cas9 Applications for D1 Protein Gene Modification

The advent of the CRISPR-Cas9 system has significantly streamlined gene editing in Leishmania, surmounting many of the previous hurdles associated with genetic manipulation in this organism. elifesciences.orgebi.ac.uk This technology has been adapted and optimized for various Leishmania species, including L. donovani, L. major, and L. mexicana. elifesciences.orgparasite-journal.orgnih.gov

The CRISPR-Cas9 system offers a precise and efficient means to generate null mutants (knockouts), as well as to introduce specific modifications to a gene of interest. ebi.ac.ukparasite-journal.org A notable advancement is the development of a CRISPR/Cas9 cytosine base editor (CBE) toolbox for Leishmania, which allows for the introduction of stop codons to efficiently create functional null mutants without the need for donor DNA or the isolation of clones. elifesciences.orgnih.gov

Web-based resources, such as LeishGEdit, have been developed to facilitate the design of primers for CRISPR-Cas9 experiments in kinetoplastids, further democratizing the use of this powerful technology. leishgedit.net These tools and techniques could be readily applied to the "D1" glucose transporter gene to create knockouts or introduce specific mutations. This would allow researchers to meticulously dissect its function, for example, by altering substrate binding sites to study the dynamics of glucose transport. The ability to generate marker-free tagged versions of the protein would also enable detailed localization and interaction studies within the parasite. biorxiv.org

The table below summarizes the key genetic manipulation techniques available for Leishmania and their potential applications for studying the putative D1 glucose transporter.

Genetic Manipulation TechniqueDescriptionPotential Application for Leishmania D1 ProteinKey References
Homologous Recombination-based Gene Knockout Replacement of the target gene with a selectable marker gene through homologous recombination.Generation of D1 knockout Leishmania to assess the protein's essentiality for parasite survival and virulence. nih.govresearchgate.net
Episomal Overexpression Expression of the target gene from a multi-copy episomal plasmid.Overexpression of the D1 protein to study the effects of increased glucose transport capacity on parasite metabolism and growth. nih.govresearchgate.net
CRISPR-Cas9 Mediated Gene Knockout Use of Cas9 nuclease and a guide RNA to create a double-strand break at the target gene locus, leading to its disruption.Precise and efficient deletion of the D1 gene to create null mutants for functional analysis. ebi.ac.ukparasite-journal.org
CRISPR-Cas9 Cytosine Base Editing (CBE) Conversion of cytosine to thymine (B56734) at the target gene locus to introduce a premature stop codon, leading to a non-functional protein.Rapid and efficient generation of D1 functional null mutants in various Leishmania species without the need for donor DNA. elifesciences.orgnih.gov
CRISPR-Cas9 Mediated Protein Tagging Insertion of a tag-encoding sequence (e.g., GFP, mCherry) at the endogenous gene locus.In-situ tagging of the D1 protein to study its subcellular localization and interaction with other proteins. biorxiv.org

Advanced Research Methodologies and Translational Potential

Systems Biology Approaches for D1 Protein Research

Systems biology provides a holistic framework to unravel the complex roles of proteins like the D1 protein within the intricate network of a Leishmania parasite. By integrating various large-scale datasets, researchers can construct a comprehensive picture of the D1 protein's function and its interactions with other cellular components.

Quantitative proteomics is essential for understanding the abundance of the D1 protein across different life stages of Leishmania and in response to various stimuli. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Difference Gel Electrophoresis (DIGE) enable the precise measurement of changes in protein levels. nih.gov For instance, SILAC has been used to analyze proteomic changes in Leishmania donovani-infected macrophages, revealing alterations in numerous host cell biological processes. nih.govacs.org While specific studies focusing solely on the D1 protein using these methods are not extensively documented, global proteomic analyses of Leishmania inherently include data on the D1 protein, providing insights into its expression dynamics. researchgate.net

Interactomics, the study of protein-protein interactions, is crucial for elucidating the functional context of the D1 protein. Affinity Purification-Mass Spectrometry (AP-MS) is a powerful technique to identify proteins that physically associate with the D1 protein. icr.ac.uk By using a tagged D1 protein as "bait," researchers can pull down its interacting partners and identify them using mass spectrometry. This approach helps to build a D1-centric protein interaction network, revealing its involvement in various cellular pathways and processes.

Table 1: Key Quantitative Proteomic and Interactomic Techniques

Technique Principle Application in D1 Protein Research
SILAC Metabolic labeling of proteins with heavy and light isotopes of amino acids for quantitative comparison. Quantifying changes in D1 protein abundance between different Leishmania life stages or under drug treatment. nih.gov
DIGE Pre-electrophoretic labeling of protein samples with different fluorescent dyes for multiplexed analysis on a single 2D gel. Comparing the D1 proteoforms and their relative abundance in various conditions.

| AP-MS | A tagged "bait" protein (D1) is used to capture its interacting "prey" proteins, which are then identified by mass spectrometry. | Mapping the D1 protein interactome to understand its functional associations. icr.ac.uk |

Understanding the molecular dialogue between Leishmania and its host is critical. Dual RNA-Seq is a powerful technology that simultaneously sequences the transcriptomes of both the parasite and the host cell during infection. asm.orgnih.govfrontiersin.org This allows for a dynamic view of gene expression changes, including the gene encoding the D1 protein, in both organisms throughout the infection process. mdpi.comnih.govnih.gov Such analyses can reveal whether the D1 protein's gene expression is modulated at key stages of infection, providing clues about its role in parasite survival and pathogenesis. frontiersin.org

More broadly, transcriptomic analyses have been instrumental in profiling gene expression across different Leishmania species and life stages. nih.gov These studies provide valuable data on the expression of the D1 protein gene, contributing to our understanding of its regulation and function in the context of the parasite's life cycle and its interaction with the host. frontiersin.orgmdpi.com

High-Throughput Screening Platforms for Identifying D1 Protein Modulators (e.g., small molecules, peptido-mimetics)

The discovery of new antileishmanial drugs is a global health priority. researchgate.netnih.gov High-throughput screening (HTS) platforms are essential for rapidly testing large libraries of chemical compounds to identify molecules that can modulate the function of the D1 protein. nih.govasm.orgrsc.org These platforms can be designed as either target-based or phenotypic screens. In a target-based screen, the activity of the isolated D1 protein is monitored in the presence of test compounds. In contrast, a phenotypic screen assesses the effect of compounds on the whole parasite, with subsequent studies to determine if the D1 protein is the target. asm.org

Compound libraries for HTS can include a diverse range of small molecules and peptidomimetics. Small molecules are low molecular weight organic compounds that can be readily synthesized and optimized. Peptidomimetics are designed to mimic the structure and function of peptides but with improved stability and bioavailability. The identification of potent and selective modulators of the D1 protein through HTS could provide promising starting points for the development of new antileishmanial therapies. researchgate.net

Computational Biology in D1 Protein Research (e.g., network analysis, functional prediction)

Computational biology and bioinformatics are indispensable for analyzing the vast datasets generated by 'omics' technologies and for predicting the function of proteins like D1. nih.govfrontiersin.orgresearchgate.net Network analysis can integrate protein-protein interaction data with other datasets to build comprehensive models of the D1 protein's functional network. nih.govplos.orgbiokeanos.com This can help to identify key pathways and cellular processes in which the D1 protein is involved.

Functional prediction algorithms can infer the biological role of the D1 protein based on its amino acid sequence, predicted structural features, and evolutionary relationships with other proteins. nih.gov For instance, if the D1 protein contains a known functional domain, its function can be inferred. These in silico approaches are crucial for generating testable hypotheses and guiding experimental research. plos.org

D1 Protein(s) as Targets for Novel Antileishmanial Therapeutics

The identification of novel drug targets is a critical step in the development of new antileishmanial therapies. frontiersin.orgnih.gov

The rationale for targeting the D1 protein for therapeutic intervention hinges on its potential essentiality for the Leishmania parasite. researchgate.netresearchgate.netnih.gov If the D1 protein is involved in a critical cellular process, its inhibition is likely to be detrimental to the parasite's survival. icr.ac.uknih.gov An ideal drug target is one that is essential for the parasite but absent or significantly different in the human host, thereby minimizing the potential for side effects. acs.org

For example, some studies have identified a D1 protein in Leishmania that is associated with motility. researchgate.net Another study mentions a D1 protein as a myo-inositol/H+ symporter, which could be a target for cytotoxic inositol (B14025) analogues. nih.govnih.gov Furthermore, research on other organisms has implicated D1 proteins in processes like photosystem II stability and cyclin-dependent regulation, suggesting a potential for diverse and crucial roles. nih.govspandidos-publications.comresearchgate.netmdpi.com The validation of the D1 protein as a drug target requires a thorough understanding of its function, structure, and importance for the parasite's life cycle.

Table 2: Rationale for D1 Protein as a Therapeutic Target

Rationale Implication for Therapeutic Intervention
Essentiality Inhibition of an essential protein is likely to be lethal to the parasite.
Parasite-Specificity Targeting a protein that is unique to or divergent in Leishmania can minimize host toxicity.
Druggability The protein should have a structure amenable to binding by a small molecule inhibitor.

| Role in Virulence | Inhibiting a protein involved in pathogenesis could render the parasite non-infective. |

Design and Development of Inhibitors Targeting D1 Protein Pathways

The rationale for targeting Phospholipase D1 (PLD1) pathways in Leishmania is grounded in the essential functions of phospholipid metabolism for the parasite's survival, differentiation, and evasion of the host immune system researchgate.netnih.gov. PLD1 is a signaling enzyme that catalyzes the hydrolysis of phospholipids, primarily phosphatidylcholine, to produce phosphatidic acid (PA), a critical second messenger involved in a multitude of cellular processes, including stress responses researchgate.netnih.gov.

Research has confirmed the presence of PLD activity in Leishmania donovani, with two distinct isoforms, PLD1 and PLD2, having been identified immunologically nih.gov. Studies have shown that the activity of the PLD1 isoform specifically increases when the parasite is subjected to acute osmotic stress, a condition it encounters during its life cycle transitions researchgate.netnih.gov. This stress response is accompanied by the tyrosyl phosphorylation of the PLD1 isoform, indicating a regulated pathway that is crucial for adaptation and survival nih.gov. The upregulation of host PLD1 has also been observed in macrophages infected with Leishmania amazonensis, suggesting the enzyme plays a role in establishing the infection nih.gov.

While specific inhibitors targeting Leishmania PLD1 are still in the exploratory phase, the development strategy can be informed by research on other phospholipase inhibitors. For instance, studies on Phospholipase A2 (PLA2) inhibitors have demonstrated their leishmanicidal effects both in vitro and in vivo scielo.brbvs-vet.org.br. This validates the broader concept of targeting phospholipases to combat the parasite.

The design of PLD1 inhibitors would likely follow a structure-based approach, beginning with the elucidation of the three-dimensional structure of Leishmania PLD1. This would enable virtual screening of chemical libraries to identify compounds that can bind to the enzyme's active site. Identified 'hit' compounds would then be optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The efficacy of these potential inhibitors would be tested against both the promastigote and amastigote stages of the parasite scielo.br.

Table 1: Experimental Inhibitors of Phospholipases in Leishmania
InhibitorTarget EnzymeLeishmania SpeciesObserved EffectReference
Bromoenol lactone (BEL)Phospholipase A2 (PLA2)L. (L.) amazonensisMost active against amastigote forms; reduced lesion size and skin parasitism in BALB/c mice. scielo.brbvs-vet.org.br
Methyl arachidonyl fluorophosphonate (MAFP)Phospholipase A2 (PLA2)L. (L.) amazonensisActive against amastigote forms, but less selective than BEL. Did not significantly alter the course of infection in vivo. scielo.brbvs-vet.org.br
Aristolochic acid (AA)Phospholipase A2 (PLA2)L. (L.) amazonensisDeleterious to promastigote and amastigote forms in vitro. scielo.brbvs-vet.org.br

D1 Protein(s) in Vaccine and Diagnostic Antigen Research in Experimental Models

The development of an effective vaccine remains a global health priority for controlling leishmaniasis nih.gov. Ideal vaccine candidates are proteins that are essential for parasite survival or are critically involved in the host-parasite interaction, and which can elicit a robust and long-lasting protective immune response, typically a Th1-type response nih.govnih.gov. Given that PLD1 is upregulated during infection and plays a role in the parasite's stress response, it represents a plausible, albeit underexplored, candidate for such research nih.govnih.gov.

A crucial first step in evaluating a protein as a vaccine candidate is to assess its immunoreactivity in animal models. This involves determining whether the host immune system recognizes and mounts a response against the protein during natural or experimental infection. For PLD1, this would be investigated by immunizing animal models, such as BALB/c mice, with a recombinant form of the Leishmania PLD1 protein, often combined with an adjuvant to enhance the immune response.

Following immunization, key immunological parameters would be measured. These include:

Antibody Production: The generation of specific IgG antibodies against PLD1 would be quantified using techniques like ELISA.

T-Cell Response: The activation of CD4+ and CD8+ T cells would be assessed. A protective response against Leishmania is characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12) by Th1-polarized CD4+ T cells nih.gov.

Protective Efficacy: Immunized animals would be challenged with an infectious dose of Leishmania parasites. Vaccine efficacy would be determined by measuring the reduction in parasite burden in organs like the liver and spleen, and by monitoring the development of clinical signs, such as skin lesions in cutaneous leishmaniasis models scielo.br.

Biomarkers are essential for early diagnosis, monitoring treatment efficacy, and predicting disease outcomes in leishmaniasis. A key characteristic of a good biomarker is its differential expression during infection. Proteomic studies have revealed that host cell PLD1 is one of the most highly expressed proteins in macrophages infected with L. amazonensis nih.gov. This upregulation directly links PLD1 to the disease state.

The potential of PLD1 as a biomarker could be explored through several avenues:

Serological Marker: If PLD1 is sufficiently immunogenic, the presence of host antibodies against the parasite-derived protein could be used as a marker for active or past infection. This would involve developing diagnostic tests, such as ELISA, using recombinant PLD1 as the target antigen to screen patient sera frontiersin.org.

Marker of Disease Activity: The level of PLD1 expression or activity in host cells or tissues could correlate with the severity of the infection or the parasite load. Fatty acids and their metabolites, which are linked to phospholipase activity, are being investigated as potential biomarkers for leishmaniasis mdpi.com. Similarly, quantifying PLD1 protein levels or its enzymatic products in patient samples could provide a measure of disease activity.

Future Research Avenues and Unexplored Frontiers in D1 Protein Biology in Leishmania

While initial research has established the presence and a potential role for PLD1 in Leishmania, the field is still in its infancy, with numerous avenues for future investigation. A significant challenge is that a gene coding for phospholipase D has not been definitively annotated in the Leishmania genome, even though the enzymatic activity has been experimentally detected mdpi.com.

Key future research directions include:

Gene Identification and Validation: A primary goal is the definitive identification and cloning of the gene(s) encoding PLD1 in various Leishmania species. Subsequent genetic validation, using techniques like CRISPR-Cas9 to create gene knockouts, would be essential to confirm the protein's importance for parasite viability, stress response, and infectivity fapesp.br.

Development of Specific Inhibitors: Building on the foundational knowledge of the protein's structure and function, the development of potent and selective inhibitors of Leishmania PLD1 is a major translational goal. These compounds could represent a new class of anti-leishmanial drugs preprints.org.

Elucidation of Signaling Pathways: Further research is needed to fully map the PLD1 signaling pathway in Leishmania. This includes identifying the upstream activators (e.g., protein tyrosine kinases) and downstream effectors of the phosphatidic acid produced by PLD1 nih.govnih.gov. Understanding this network will reveal more potential drug targets.

Clinical Validation as a Biomarker: The promising observation of PLD1 upregulation during infection needs to be validated in clinical samples from patients with different forms of leishmaniasis. Correlating PLD1 levels or activity with clinical parameters will be crucial to establish its utility as a diagnostic or prognostic marker frontiersin.org.

Preclinical Vaccine Studies: Should PLD1 prove to be immunogenic and essential for the parasite, comprehensive preclinical trials in various animal models would be warranted to fully evaluate its potential as a component of a subunit vaccine against leishmaniasis nih.gov.

Exploring these frontiers will deepen our understanding of the fundamental biology of Leishmania and could pave the way for novel interventions to control this neglected tropical disease.

Q & A

Q. How can researchers leverage structural variants of D1 protein to design species-specific diagnostics?

  • Methodology : Perform comparative genomics (e.g., OrthoMCL) to identify strain-specific epitopes. Develop peptide microarrays with variant sequences and screen sera from endemic regions. Use machine learning (e.g., random forest) to optimize sensitivity/specificity thresholds .

Key Resources for D1 Protein Research

  • Databases :
    • LeishMANIAdb : Curates protein localization, interactions, and structural predictions across species .
    • Leish-ExP : Focuses on genus-specific proteins, including PTM and functional annotations .
  • Tools :
    • AlphaFold2 : For 3D structure prediction .
    • STRING/LeishMANIAdb : PPI network analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.